molecular formula C10H12IN B12865620 7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine

7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine

Katalognummer: B12865620
Molekulargewicht: 273.11 g/mol
InChI-Schlüssel: SYYLFWLAAHJGAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C10H12IN It is a derivative of tetrahydronaphthalene, where an iodine atom is substituted at the 7th position and an amine group at the 1st position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the iodination of 1,2,3,4-tetrahydronaphthalen-1-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring of 1,2,3,4-tetrahydronaphthalen-1-amine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for higher yields and purity. This includes controlling the temperature, reaction time, and concentration of reagents to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of hydrogenated tetrahydronaphthalene derivatives.

    Substitution: Formation of azido or thiol-substituted tetrahydronaphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through iodination reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The amine group can form hydrogen bonds, further stabilizing interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the iodine substitution, making it less reactive in certain chemical reactions.

    6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine: Iodine is substituted at the 6th position, which may result in different chemical and biological properties.

    2-Aminotetralin: A structural isomer with the amine group at the 2nd position, exhibiting different reactivity and applications.

Uniqueness

7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of the iodine atom, which can significantly influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C10H12IN

Molekulargewicht

273.11 g/mol

IUPAC-Name

7-iodo-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H12IN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2

InChI-Schlüssel

SYYLFWLAAHJGAD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=C(C1)C=CC(=C2)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.